molecular formula C12H16O5 B8010226 Benzoic acid, 3,4-dimethoxy-2-(1-methylethoxy)- CAS No. 5651-48-9

Benzoic acid, 3,4-dimethoxy-2-(1-methylethoxy)-

Cat. No. B8010226
CAS RN: 5651-48-9
M. Wt: 240.25 g/mol
InChI Key: CTRSKDBDFHJRGL-UHFFFAOYSA-N
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Description

Benzoic acid, 3,4-dimethoxy-2-(1-methylethoxy)- is a useful research compound. Its molecular formula is C12H16O5 and its molecular weight is 240.25 g/mol. The purity is usually 95%.
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Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for Benzoic acid, 3,4-dimethoxy-2-(1-methylethoxy)- involves the conversion of 3,4-dimethoxybenzaldehyde to the corresponding acid, followed by the introduction of the 2-(1-methylethoxy) group.

Starting Materials
3,4-dimethoxybenzaldehyde, Methylmagnesium bromide, Ethylmagnesium bromide, Carbon dioxide, Hydrochloric acid, Sodium hydroxide, Sodium bicarbonate, Sodium chloride, Wate

Reaction
Step 1: Conversion of 3,4-dimethoxybenzaldehyde to 3,4-dimethoxybenzoic acid using carbon dioxide and hydrochloric acid., Step 2: Protection of the carboxylic acid group using methylmagnesium bromide to form the corresponding methyl ester., Step 3: Introduction of the 2-(1-methylethoxy) group using ethylmagnesium bromide., Step 4: Hydrolysis of the methyl ester using sodium hydroxide to regenerate the carboxylic acid group., Step 5: Neutralization of the reaction mixture using sodium bicarbonate and extraction of the product using sodium chloride and water.

properties

IUPAC Name

3,4-dimethoxy-2-propan-2-yloxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O5/c1-7(2)17-10-8(12(13)14)5-6-9(15-3)11(10)16-4/h5-7H,1-4H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTRSKDBDFHJRGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=C(C=CC(=C1OC)OC)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401257903
Record name 3,4-Dimethoxy-2-(1-methylethoxy)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401257903
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzoic acid, 3,4-dimethoxy-2-(1-methylethoxy)-

CAS RN

5651-48-9
Record name 3,4-Dimethoxy-2-(1-methylethoxy)benzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5651-48-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,4-Dimethoxy-2-(1-methylethoxy)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401257903
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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